REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([C:8]1[C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]([C:18]([O:20][CH3:21])=[O:19])=[C:10](O)[N:9]=1)[CH3:7].C(=O)(O)[O-].[Na+]>C(#N)C>[Cl:3][C:10]1[C:11]([C:18]([O:20][CH3:21])=[O:19])=[CH:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:8]([CH2:6][CH3:7])[N:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.731 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
dimethyl 2-ethyl-6-hydroxypyridine-3,5-dicarboxylate
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC(=C(C=C1C(=O)OC)C(=O)OC)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C=C1C(=O)OC)C(=O)OC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |